molecular formula C14H19BrN2O2 B10976857 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10976857
M. Wt: 327.22 g/mol
InChI Key: NOOVZEBITIYSCD-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C14H19BrN2O2. It is used in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its unique structure, which includes a bromine atom, a morpholine ring, and a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The morpholine ring and benzamide group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-morpholin-4-yl-propyl)-benzamide
  • 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
  • 2-bromo-3-(morpholin-4-yl)propionic acid esters

Uniqueness

3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the morpholine ring contributes to its binding affinity in biological systems .

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

3-bromo-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H19BrN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18)

InChI Key

NOOVZEBITIYSCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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